N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazinyl group, and a dimethoxybenzamide moiety. Its chemical formula is C20H26FN3O3.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-25-10-12-26(13-11-25)19(16-4-7-18(23)8-5-16)15-24-22(27)17-6-9-20(28-2)21(14-17)29-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUASLHJHSLGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted products with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide: shares similarities with other compounds containing fluorophenyl and piperazinyl groups.
Bomedemstat: Another compound with a similar structure, used in the treatment of myeloproliferative neoplasms.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a fluorophenyl group and a piperazine moiety, which are known to interact with various biological targets, particularly in the central nervous system.
- Molecular Formula : C20H23F2N3O3
- Molecular Weight : 359.41 g/mol
- CAS Number : 903251-88-7
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate the activity of serotonin and dopamine receptors, which are critical in mood regulation and various neurological functions. The binding affinity and selectivity for these receptors are essential for its potential use in treating psychiatric disorders.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Monoamine Oxidase Inhibition : Preliminary studies suggest that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety .
- Antipsychotic Effects : The structural features of the compound suggest potential antipsychotic properties, making it a candidate for further investigation in the treatment of schizophrenia and related disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit MAO-B with an IC50 value indicative of its potency. For example, compounds with similar piperazine structures have shown effective inhibition at low micromolar concentrations .
Case Studies
- Case Study on Neurodegenerative Disorders :
- Safety Profile Assessment :
Data Table: Biological Activity Summary
Q & A
Q. What are the key considerations for synthesizing N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide in a research setting?
The synthesis typically involves multi-step reactions, including:
- Coupling of the benzamide core : 3,4-dimethoxybenzoyl chloride is reacted with a phenethylamine derivative under anhydrous conditions using Schlenk techniques to prevent moisture interference .
- Introduction of the 4-methylpiperazine moiety : Nucleophilic substitution or reductive amination is employed, often requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium .
- Purification : Column chromatography with silica gel and solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating the final product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- NMR spectroscopy : H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 454.6) .
- X-ray crystallography : Optional for absolute configuration determination, particularly if chiral centers are present .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., serotonin receptors) at concentrations of 1–100 µM, using fluorescence-based or radiometric assays .
- Antimicrobial screening : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Piperazine modifications : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on receptor binding .
- Fluorophenyl substitutions : Introduce electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., pyridine) to enhance metabolic stability .
- Benzamide linker optimization : Vary the ethyl chain length or introduce rigidity (e.g., cyclopropane) to improve pharmacokinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene knockout models to identify unintended targets .
- Metabolite analysis : LC-MS/MS can detect active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. How is molecular docking utilized to predict target interactions?
- Target selection : Prioritize receptors with structural homology to known benzamide-binding proteins (e.g., dopamine D or 5-HT receptors) .
- Docking software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand settings to account for piperazine ring conformational changes .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values from radioligand displacement assays .
Methodological and Technical Questions
Q. What chromatographic methods are optimal for purity analysis?
- HPLC conditions : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- Chiral separation : Use amylose-based columns if enantiomers are present, with hexane/isopropanol mobile phases .
Q. How does the compound’s solubility and stability influence experimental design?
- Solubility : Prefer DMSO for stock solutions (50 mM), diluted in PBS or cell culture media. Aggregation can be monitored via dynamic light scattering (DLS) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect from light if dimethoxy groups are prone to oxidation .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
